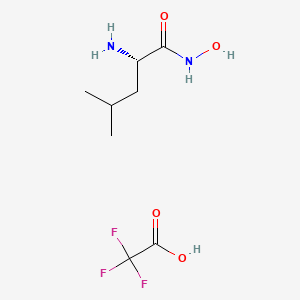
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid is a compound that combines an amino acid derivative with a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylpentanoic acid and hydroxylamine.
Formation of the Amide Bond: The amino acid derivative is reacted with hydroxylamine under controlled conditions to form the N-hydroxyamide.
Introduction of Trifluoroacetic Acid:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The trifluoroacetic acid moiety can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, amines, and substituted trifluoroacetic acid derivatives.
Scientific Research Applications
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals.
Biochemistry: The compound is studied for its interactions with enzymes and proteins.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-methylpentanoic acid: Lacks the N-hydroxy and trifluoroacetic acid groups.
N-hydroxy-4-methylpentanamide: Lacks the amino group and trifluoroacetic acid moiety.
2,2,2-trifluoroacetic acid: Lacks the amino acid derivative.
Uniqueness
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid is unique due to the combination of an amino acid derivative with a trifluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15F3N2O4 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
(2S)-2-amino-N-hydroxy-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2O2.C2HF3O2/c1-4(2)3-5(7)6(9)8-10;3-2(4,5)1(6)7/h4-5,10H,3,7H2,1-2H3,(H,8,9);(H,6,7)/t5-;/m0./s1 |
InChI Key |
YKOAFEVCHJFTGX-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NO)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


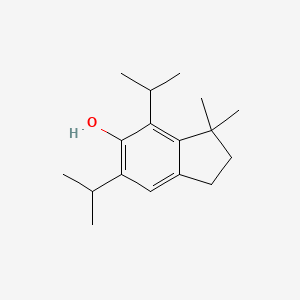
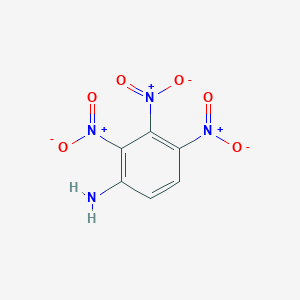

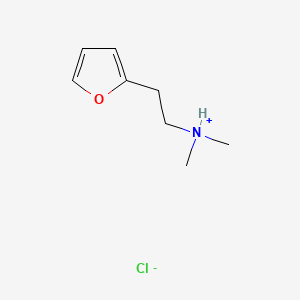

![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
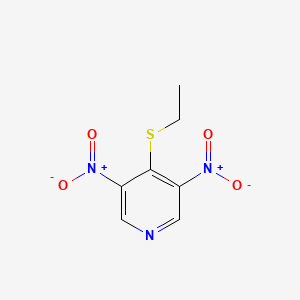
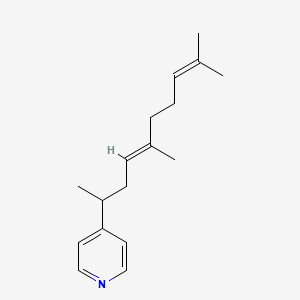
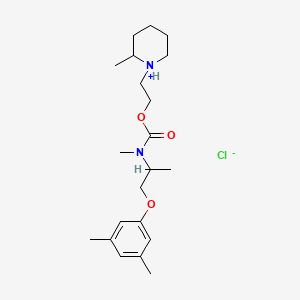
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
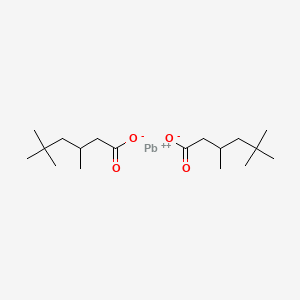
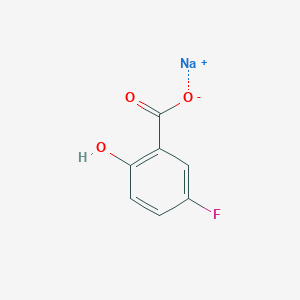

![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
